

An In-depth Technical Guide to the Synthesis and Chemical Structure of DPDPE

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[DPen2, Pen5] Enkephalin	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and characterization of DPDPE ([D-Pen²,D-Pen⁵]enkephalin), a highly selective delta-opioid receptor agonist. DPDPE's unique cyclic structure, conferred by a disulfide bridge between two D-penicillamine residues, is critical to its receptor selectivity and stability. This document details the chemical properties of DPDPE, outlines a common synthetic approach, provides protocols for purification and characterization, and visualizes its structure and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

DPDPE is a synthetic analogue of the endogenous opioid peptide enkephalin.[1][2] Its structure is characterized by a cyclic pentapeptide sequence, H-Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH, with a disulfide bond linking the two D-penicillamine residues at positions 2 and 5.[2][3] This cyclization imparts significant conformational rigidity, which is a key determinant of its high selectivity for the δ -opioid receptor.[4]

Chemical Identity



Identifier	Value
IUPAC Name	(4S,7S,13S)-13-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid[2]
CAS Number	88373-73-3[1][5]
Molecular Formula	СзоНз9N5O7S2[1][5]
Molecular Weight	645.79 g/mol [1][5]
Sequence	Tyr-D-Pen-Gly-Phe-D-Pen (disulfide bridge: 2-5) [3][6]

Physicochemical Properties

Property	Value
Appearance	Lyophilized powder[7]
Purity	≥95%[6]
Solubility	Soluble to 1 mg/ml in water[6]
Storage	Store at -20°C[6][7]

Synthesis of DPDPE

The synthesis of DPDPE can be accomplished through solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[8][9] SPPS is often preferred for its efficiency and ease of purification. The general strategy involves the sequential coupling of protected amino acids to a solid support, followed by cyclization and final deprotection and cleavage from the resin.

Synthetic Workflow





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DPDPE Synthesis Workflow

Experimental Protocol: Solid-Phase Synthesis

The following protocol outlines a representative solid-phase synthesis of DPDPE using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-D-Pen(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Pen(Trt)-OH, Boc-Tyr(tBu)-OH
- Rink Amide resin
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine in DMF
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Potassium ferricyanide (K₃Fe(CN)₆)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- · First Amino Acid Coupling:
 - Deprotect the resin using 20% piperidine in DMF.
 - Couple Fmoc-D-Pen(Trt)-OH to the resin using DIC and OxymaPure in DMF.



Chain Elongation:

- Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Pen(Trt)-OH, and finally Boc-Tyr(tBu)-OH.
- On-Resin Cyclization:
 - Remove the Trityl protecting groups from the D-penicillamine residues using a solution of TFA and TIS in DCM.
 - Perform oxidative cyclization to form the disulfide bond using a solution of K₃Fe(CN)₆ in an aqueous buffer at a slightly basic pH.[10]
- · Cleavage and Deprotection:
 - Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the remaining protecting groups.
- Precipitation and Lyophilization:
 - Precipitate the crude peptide in cold diethyl ether.
 - Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.
 - Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.

Purification and Characterization

Purification of the crude DPDPE is crucial to remove impurities such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[8][11]

Experimental Protocol: RP-HPLC Purification

Instrumentation and Conditions:

HPLC System: A preparative or semi-preparative HPLC system with a UV detector.[12]



- Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse PAH column, 4.6 mm × 250 mm, 5 μm).[12]
- Mobile Phase A: 0.1% TFA in water.[8]
- Mobile Phase B: 0.1% TFA in acetonitrile.[8]
- Gradient: A linear gradient of increasing mobile phase B (e.g., 5% to 95% B over 45 minutes).[8]
- Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).[8]
- Detection: UV absorbance at 210-230 nm.[11]

Procedure:

- Dissolve the lyophilized crude peptide in mobile phase A.
- Inject the sample onto the equilibrated C18 column.
- Run the gradient elution to separate the components.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final purified DPDPE.

Characterization Data

The identity and purity of the synthesized DPDPE are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4][8]



Analytical Technique	Expected Results
Mass Spectrometry (ESI-MS)	[M+H]+ at m/z 646.2
¹ H NMR (in DMSO-d ₆)	Characteristic chemical shifts for the amino acid residues and the disulfide bridge.[4][8]
Analytical RP-HPLC	Single major peak with a purity of ≥95%.[8]

Biological Activity and Signaling Pathway

DPDPE is a potent and highly selective agonist for the δ -opioid receptor (DOR).[1][13] The DOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[14][15]

Receptor Binding Affinity

Receptor Subtype	K _i (nM)	Species
δ-Opioid Receptor	2.7	Rat
μ-Opioid Receptor	713	Rat
к-Opioid Receptor	>1,500	Rat
Data from Cayman Chemical product information, citing Corbett et al., 1984.[13]		

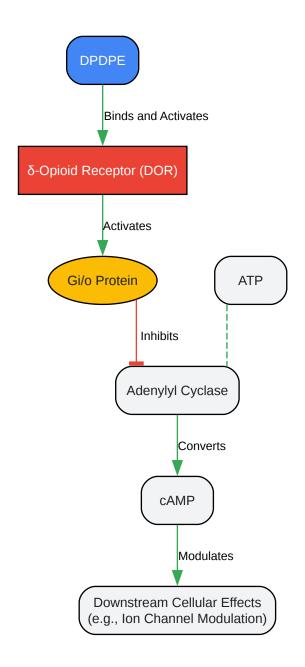
In Vitro Potency

Assay	EC ₅₀ (nM)	Preparation
Inhibition of electrically stimulated contraction	5.2	Mouse vas deferens
Data from R&D Systems, citing Clark et al., 1986.[6]		

Signaling Pathway



Activation of the δ -opioid receptor by DPDPE typically leads to the inhibition of adenylyl cyclase through the Gai/o subunit of the coupled G-protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][15] The $\beta\gamma$ -subunits can also modulate other effectors, such as ion channels.



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DPDPE Signaling at the δ -Opioid Receptor

Conclusion



This guide provides a detailed technical overview of the synthesis and chemical structure of DPDPE. The protocols and data presented are compiled from established scientific literature and are intended to aid researchers in the successful synthesis, purification, and characterization of this important pharmacological tool. The high selectivity of DPDPE for the δ -opioid receptor continues to make it an invaluable compound for investigating the physiological roles of this receptor system and for the development of novel therapeutics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Structure of DPDPE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589489#synthesis-and-chemical-structure-of-dpdpe]

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